6-oxo-6H-benzo[c]chromen-3-yl benzoate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-oxo-6H-benzo[c]chromen-3-yl benzoate typically involves a multi-step reaction process. One common method includes the Diels-Alder cycloaddition between 3-vinyl-2H-chromenes and methyl propiolate, followed by oxidative aromatization of the cyclohexadiene cycloadduct intermediate . This method is known for its high regioselectivity and good yields (up to 94% over two steps) .
Industrial Production Methods
the synthetic routes used in laboratory settings can be scaled up for industrial production with appropriate optimization of reaction conditions and purification processes .
Chemical Reactions Analysis
Types of Reactions
6-oxo-6H-benzo[c]chromen-3-yl benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols .
Scientific Research Applications
6-oxo-6H-benzo[c]chromen-3-yl benzoate has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 6-oxo-6H-benzo[c]chromen-3-yl benzoate involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit phosphodiesterase II (PDE2), which plays a role in various cellular processes . The compound’s effects are mediated through its binding to the active site of PDE2, leading to the inhibition of its enzymatic activity .
Comparison with Similar Compounds
Similar Compounds
Some similar compounds include:
- Isopropyl [(6-oxo-6H-benzo[c]chromen-3-yl)oxy]acetate
- Ethyl (6-oxo-6H-benzo[c]chromen-3-yl)oxyacetate
- 6-oxo-6H-benzo[c]chromen-3-yl 2,3,3-triphenylpropanoate
Uniqueness
6-oxo-6H-benzo[c]chromen-3-yl benzoate is unique due to its specific molecular structure, which imparts distinct chemical and biological properties. Its ability to inhibit PDE2 sets it apart from other similar compounds, making it a valuable target for therapeutic research .
Properties
Molecular Formula |
C20H12O4 |
---|---|
Molecular Weight |
316.3 g/mol |
IUPAC Name |
(6-oxobenzo[c]chromen-3-yl) benzoate |
InChI |
InChI=1S/C20H12O4/c21-19(13-6-2-1-3-7-13)23-14-10-11-16-15-8-4-5-9-17(15)20(22)24-18(16)12-14/h1-12H |
InChI Key |
RGVYMDARSMLQKU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)OC2=CC3=C(C=C2)C4=CC=CC=C4C(=O)O3 |
Origin of Product |
United States |
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